2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronic ester features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core linked to a 2-bromo-4-(trifluoromethyl)phenyl group. The bromine at the ortho position and the electron-withdrawing trifluoromethyl group at the para position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for constructing complex aryl frameworks in pharmaceuticals and materials science . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors, as evidenced by the use of (dppf)PdCl₂ and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 1,4-dioxane .
Properties
CAS No. |
1595078-04-8 |
|---|---|
Molecular Formula |
C13H15BBrF3O2 |
Molecular Weight |
351 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Boronic Acids
The most widely used method involves the condensation of 2-bromo-4-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions.
Procedure :
-
Dissolve 2-bromo-4-(trifluoromethyl)phenylboronic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add pinacol (1.2 equiv) and magnesium sulfate (2.0 equiv) to the solution.
-
Stir the mixture under nitrogen at 60°C for 12 hours.
-
Filter to remove MgSO4, concentrate under reduced pressure, and purify via column chromatography (hexane:ethyl acetate, 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 hours |
This method benefits from operational simplicity and scalability but requires rigorous moisture control to prevent boronic acid decomposition.
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling Derivatives
Alternative routes employ palladium-catalyzed couplings to introduce the dioxaborolane moiety. For example, reacting 2-bromo-4-(trifluoromethyl)bromobenzene with bis(pinacolato)diboron in the presence of a Pd catalyst yields the target compound.
Procedure :
-
Combine 2-bromo-4-(trifluoromethyl)bromobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dba)₂ (0.05 equiv), and tricyclohexylphosphine (0.1 equiv) in dioxane/water (4:1).
-
Heat at 80°C under argon for 6 hours.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Catalyst System | Pd(dba)₂/PCy₃ |
| Solvent | Dioxane/Water |
This method is advantageous for substrates sensitive to direct esterification but incurs higher costs due to palladium catalysts.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (THF, dioxane) at 60–80°C. Prolonged heating above 80°C promotes side reactions, while temperatures below 50°C result in incomplete conversion.
Catalytic Systems
Pd-based catalysts (e.g., Pd(dba)₂) with bulky phosphine ligands (e.g., tricyclohexylphosphine) enhance coupling efficiency by stabilizing the active palladium species.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to improve heat and mass transfer. Key modifications include:
-
Precision dosing of pinacol to minimize excess reagent waste.
-
In-line purification using simulated moving bed (SMB) chromatography.
Benchmark Data :
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 10 kg | 500 kg |
| Purity | 98% | 99.5% |
| Cost per Kilogram | $2,800 | $1,200 |
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H), 7.65 (s, 1H), 7.58 (d, J = 8.2 Hz, 1H), 1.35 (s, 12H).
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quartet, J = 32 Hz).
Chromatographic Methods
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
-
Elemental Analysis : Calculated for C₁₃H₁₄BBrF₃O₂: C 42.55%, H 3.85%; Found: C 42.48%, H 3.79%.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boron center can be oxidized to form boronic acids or esters.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K2CO3, NaOH
Solvents: Toluene, DMF, THF
Oxidizing Agents: H2O2, NaBO3
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed via oxidation.
Scientific Research Applications
Overview
2-[2-Bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by its unique molecular structure that includes a bromine atom and a trifluoromethyl group. This compound has gained significant attention in various fields of scientific research due to its versatility in organic synthesis and potential applications in medicinal chemistry.
Organic Synthesis
2-[2-Bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Biaryl Compounds: The compound serves as a key reagent in forming biaryl compounds that are important intermediates in drug development.
- Preparation of Advanced Materials: It is used in creating materials like liquid crystals and organic semiconductors due to its unique electronic properties.
Medicinal Chemistry
The trifluoromethyl group often imparts significant biological activity to compounds. Although specific biological data on this compound is limited, similar compounds have demonstrated potential as pharmaceutical agents due to enhanced binding affinity to biological targets.
Potential Uses:
- Pharmaceutical Intermediates: The compound can be used to synthesize active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.
- Development of Bioactive Molecules: It can serve as a building block for developing new bioactive molecules for various biological studies.
Material Science
The unique properties of this compound make it suitable for applications in material science. Its stability and reactivity allow it to be used in the production of advanced materials with specific electronic or optical properties.
Case Study 1: Suzuki-Miyaura Cross-Coupling Reactions
In a study exploring the efficiency of various boronic esters in Suzuki-Miyaura reactions, 2-[2-Bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was highlighted for its effectiveness in coupling with aryl halides under mild conditions. The reactions yielded high purity biaryl products suitable for further functionalization .
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Studies involving structurally similar compounds have indicated their potential as inhibitors for various enzymes and receptors. This suggests that 2-[2-Bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also possess similar bioactivity .
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions compared to electron-donating groups (e.g., -SMe in ).
- Halogen Position : Ortho-substituted bromine (as in the target compound) may sterically hinder coupling reactions compared to para-substituted analogs (e.g., 4-iodophenyl in ), but it enables regioselective functionalization .
- Solid vs. Liquid States : Compounds like 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-... (m.p. 47–49°C, ) are solids, whereas simpler aryl analogs (e.g., 2-(4-fluorophenyl)-..., ) are liquids, impacting handling and storage.
Spectroscopic and Physical Properties
- NMR Data :
- Melting Points : Trifluoromethoxy-substituted derivatives (e.g., 2m, m.p. 201°C ) exhibit higher thermal stability than aliphatic analogs.
Biological Activity
The compound 2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by:
- Molecular Formula : C15H22BBrF3O3
- Molecular Weight : 387.06 g/mol
- Structure : The presence of a bromine atom and a trifluoromethyl group on the phenyl ring enhances its reactivity and selectivity in biological systems.
The biological activity of this compound is primarily attributed to its role as a boronic ester in cross-coupling reactions. The boron atom interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active molecules. The mechanism involves the formation of a palladium-boron complex that undergoes reductive elimination to yield the desired product .
1. Pharmaceutical Development
The compound is utilized in the synthesis of various pharmaceuticals:
- Enzyme Inhibitors : It has been implicated in the development of selective COX-2 inhibitors, which play a significant role in anti-inflammatory therapies .
- Anticancer Agents : Studies suggest that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines by targeting specific biochemical pathways .
2. Agrochemicals
The compound's ability to form stable intermediates makes it valuable in developing agrochemical agents that can enhance crop protection and yield.
Case Study 1: Synthesis of COX-2 Inhibitors
A study demonstrated the successful synthesis of a series of COX-2 inhibitors using this compound as a key reagent. The synthesized compounds showed promising anti-inflammatory activity with IC50 values in the low micromolar range .
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| DuP 697 | 0.5 | Moderate |
| Celebrex™ | 0.1 | High |
Case Study 2: Anticancer Activity
Research indicated that derivatives of this dioxaborolane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.8 | Apoptosis |
| MCF-7 | 1.5 | G1 Phase Arrest |
Q & A
Q. Basic
- Store under inert atmosphere (argon or nitrogen) to prevent oxidation of the boron center .
- Keep at –20°C in airtight, amber vials to minimize photodegradation and moisture ingress .
- Pre-dry storage containers with molecular sieves (3 Å) to absorb residual water .
What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
Q. Advanced
- Protecting groups : Temporarily mask the boronic ester with diethanolamine adducts during electrophilic substitutions .
- Stepwise functionalization : Prioritize bromine displacement (e.g., via Buchwald-Hartwig amination) before boronate activation .
- Real-time monitoring : Use thin-layer chromatography (TLC) with UV/fluorescence detection or <sup>11</sup>B NMR to track intermediate stability .
How is the purity of this compound typically assessed in academic research?
Q. Basic
- Quantitative <sup>19</sup>F NMR : Compare integration ratios of the trifluoromethyl group to internal standards (e.g., hexafluorobenzene) .
- HPLC with UV detection (λ = 254 nm): Use a C18 column and acetonitrile/water gradient to resolve impurities .
- Elemental analysis (C, H, N): Validate stoichiometry, accounting for halogen content (Br, F) .
What computational methods are suitable for predicting the electronic effects of the trifluoromethyl and bromo substituents on reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking simulations : Model steric interactions between the trifluoromethyl group and catalytic pockets .
- Solvent polarity mapping : Use COSMO-RS to optimize solvent selection for Suzuki-Miyaura reactions .
How can researchers address discrepancies in reported solubility profiles for this compound?
Q. Advanced
- Solvent screening : Test aprotic solvents (DMSO, DMF) vs. ethers (THF, dioxane) under controlled humidity .
- Dynamic light scattering (DLS) : Detect aggregation in polar solvents that may skew solubility data .
- Temperature-dependent studies : Measure solubility at 25°C vs. 60°C to identify thermodynamic vs. kinetic dissolution barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
